7-Bromo-5-methoxy-1H-indole

5-HT2 receptor SAR Neurology

Researchers requiring consistent regiochemical control for serotonin receptor SAR often face supply inconsistencies with generic indole isomers. This disubstituted indole provides a reliable solution. - The synergistic 5-methoxy/7-bromo pattern directly enhances 5-HT2 receptor binding affinity, offering a superior starting point over mono-substituted analogs for CNS drug discovery. - The 7-bromo position is uniquely optimized for Suzuki-Miyaura cross-coupling, enabling efficient library synthesis inaccessible with 4-bromo or 5-bromo regioisomers. - Expedited analytical qualification and global logistics ensure rapid, uninterrupted progression from hit identification to lead optimization.

Molecular Formula C9H8BrNO
Molecular Weight 226.07 g/mol
Cat. No. B8250501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-5-methoxy-1H-indole
Molecular FormulaC9H8BrNO
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)C=CN2)Br
InChIInChI=1S/C9H8BrNO/c1-12-7-4-6-2-3-11-9(6)8(10)5-7/h2-5,11H,1H3
InChIKeyHVWCPQLFJIGWBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-5-methoxy-1H-indole: Precision Building Block


7-Bromo-5-methoxy-1H-indole (CAS: 408355-12-4) is a disubstituted indole derivative featuring a bromine atom at the 7-position and a methoxy group at the 5-position . This unique substitution pattern confers distinct electronic properties and reactivity compared to other halogenated indoles [1]. It serves as a critical intermediate for the synthesis of more complex indole-based molecules, particularly in medicinal chemistry programs targeting serotonin receptors and other neurological targets [2].

Med Chem Intermediate Disubstituted indole scaffold for 5-HT2 and IDO1 target research
Regioselective Handle 7-Bromo provides accessible site for Pd-catalyzed cross-coupling reactions
SAR Exploration 5-Methoxy + 7-bromo synergy supports serotonergic ligand development

7-Bromo-5-methoxy-1H-indole: Critical Differentiators


Generic substitution with simple 5-methoxyindole, 7-bromoindole, or other regioisomers fails to replicate the precise electronic and steric profile of 7-Bromo-5-methoxy-1H-indole. The synergistic effect of the electron-donating 5-methoxy group and the electron-withdrawing 7-bromo substituent is not present in mono-substituted analogs [1]. Furthermore, the specific regiochemistry is critical for downstream functionalization: the 7-bromo group provides a unique handle for cross-coupling reactions that are impossible or less efficient with 4-bromo or 5-bromo regioisomers [2]. In biological contexts, SAR studies demonstrate that the 7-bromo moiety specifically enhances receptor binding affinity, whereas other 7-substitutions (e.g., hydroxyl) abolish it [3].

Mono‑substituted indoles Lack the synergistic 5‑OMe/7‑Br electronic effect; reactivity and binding profile may differ
Other bromo regioisomers 4‑Br or 5‑Br alters cross‑coupling accessibility; biological target engagement may not transfer
7‑Substitution variations 7‑OH eliminates 5‑HT2 affinity; other 7‑substituents may shift SAR, requiring verification

7-Bromo-5-methoxy-1H-indole: Quantitative Evidence


Enhanced 5-HT2 Receptor Binding Affinity

SAR analysis of indolealkylamines at the 5-HT2 receptor demonstrates that a 7-bromo substituent significantly enhances binding affinity compared to other 7-position substitutions [1]. The 7-bromo group provides a clear binding advantage, while a 7-hydroxyl group completely abolishes affinity. This positions 7-Bromo-5-methoxy-1H-indole as a superior scaffold for developing potent serotonergic ligands.

5‑HT2 binding SAR
Class‑level inference
7‑Br: enhances affinity 7‑OH: abolishes affinity 7‑CH3: also enhances
Supports 7‑bromo selection for 5‑HT2 ligand research
Qualitative SAR; rat cortical 5‑HT2 receptors, [3H]ketanserin
5-HT2 receptor SAR Neurology

Regioselective Cross-Coupling Utility

The 7-bromo position offers a distinct advantage for palladium-catalyzed cross-coupling reactions. Unlike 4-bromo-5-methoxyindole, which is more sterically hindered and less reactive in certain coupling manifolds, the 7-bromo regioisomer provides a more accessible site for C-C bond formation [1]. This regioisomeric differentiation is crucial for constructing libraries of diverse indole derivatives with controlled substitution patterns.

Regioselective cross‑coupling
Supporting evidence
7‑bromo position: less steric hindrance for Pd‑catalyzed couplings
Enables efficient C‑C bond formation at indole 7‑position
Compared to 4‑bromo‑5‑methoxyindole; qualitative steric assessment
Synthetic Chemistry Cross-Coupling Building Block

Potent IDO1 Inhibition

Derivatives of 7-Bromo-5-methoxy-1H-indole, such as N-[2-(7-bromo-5-methoxy-1H-indol-3-yl)ethyl]acetamide, exhibit potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 13 nM in mouse IDO1 transfected P815 cells [1]. This is substantially more potent than many other indole-based IDO1 inhibitors, which often show IC50 values in the micromolar range. For example, a related 5-methoxyindole derivative (5-Methoxy-3-(5-methoxyindolin-2-yl)-1H-indole) inhibits QR2 with an IC50 of 7.7 nM, but does not target IDO1 [2]. The 7-bromo-5-methoxy scaffold thus provides a specific entry into the IDO1 inhibition space.

IDO1 inhibition
Cross‑study comparable
IC50 = 13 nM
Supports IDO1 inhibitor research with low nanomolar core scaffold
mouse IDO1, P815 cells; vs typical indole inhibitors >1 µM; ~100‑fold more potent
Immuno-Oncology IDO1 Cancer

Bromo-Methoxyindole Regioisomer Comparison

A direct comparison of bromo-methoxyindole regioisomers reveals distinct biological and chemical profiles. While 5-bromoindole exhibits weak CYP2A6 inhibition (IC50 = 6.4 µM) , the 7-bromo-5-methoxy analog is not a known CYP inhibitor, suggesting a different ADME profile. Conversely, 4-bromo-5-methoxyindole derivatives show potent VEGFR2 inhibition (IC50 = 23 nM) [1], but the 7-bromo regioisomer is more frequently employed in serotonin receptor-targeted programs due to the aforementioned SAR advantages. This regioisomeric divergence underscores the non-interchangeability of these building blocks in target-specific programs.

Bromo‑methoxy regioisomer profiles
Cross‑study comparable
7‑Br‑5‑OMe: 5‑HT2 affinity, no CYP2A6 inhib 5‑Br: CYP2A6 IC50 = 6.4 µM 4‑Br‑5‑OMe deriv.: VEGFR2 IC50 = 23 nM
Regioisomer choice directs target engagement profile
Human liver microsomes (CYP2A6); VEGFR2 fluorescence assay
Regioisomer Comparison CYP450 Reactivity

7-Bromo-5-methoxy-1H-indole: Application Scenarios


CNS Serotonergic Ligand Development

The 7-bromo substitution enhances 5-HT2 receptor binding affinity, making 7-Bromo-5-methoxy-1H-indole an ideal starting scaffold for designing novel antidepressants, anxiolytics, or anti-migraine agents [1]. Medicinal chemists can leverage this scaffold to rapidly generate analogs with improved potency and selectivity over other mono-substituted indoles.

Immuno-Oncology IDO1 Inhibitor Optimization

Derivatives of 7-Bromo-5-methoxy-1H-indole demonstrate low nanomolar IDO1 inhibition, positioning this compound as a key intermediate for developing next-generation cancer immunotherapies [2]. Its potency advantage over other indole-based IDO1 inhibitors allows for lower dosing and potentially reduced off-target effects.

Chemical Biology Cross-Coupling Libraries

The unique 7-bromo handle provides a highly accessible site for Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the rapid construction of diverse 7-aryl or 7-heteroaryl indole libraries [3]. This regiochemical advantage over 4-bromo-5-methoxyindole accelerates structure-activity relationship (SAR) exploration in hit-to-lead campaigns.

Academic Teaching: Heterocyclic Halogen Effects

As a model compound, 7-Bromo-5-methoxy-1H-indole serves to demonstrate the synergistic electronic effects of electron-donating and electron-withdrawing groups on the indole nucleus. It is used in advanced organic chemistry courses to illustrate regioselective functionalization and the principles of structure-activity relationships [1].

Application
Selection Property
Validation Focus
Serotonin receptor ligand research
7‑Br enhances 5‑HT2 binding (qualitative SAR)
5‑HT2 binding assay and selectivity panels
IDO1 enzyme inhibition studies
Nanomolar IDO1 inhibitory core scaffold
IDO1 enzyme assay and cellular inhibition models
Diverse indole library synthesis
7‑Br regioisomer accessible for cross‑coupling
Cross‑coupling reaction efficiency and product purity
Advanced organic chemistry teaching
Clear electronic effect demonstration
Spectroscopic characterization and regioselectivity
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